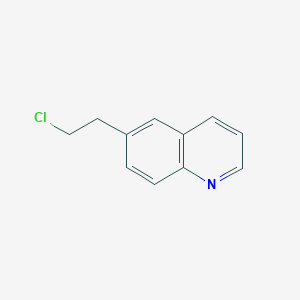

6-(2-Chloroethyl)quinoline

Beschreibung

6-(2-Chloroethyl)quinoline is a halogenated quinoline derivative characterized by a 2-chloroethyl substituent at the 6-position of the quinoline ring. Its synthesis involves the reaction of 2-vinylquinoline with concentrated hydrochloric acid under mild, catalyst-free conditions, achieving high yields (80–95%) and scalability for industrial production . This compound’s structural flexibility allows for further functionalization, making it a valuable intermediate in medicinal and synthetic chemistry.

Eigenschaften

IUPAC Name |

6-(2-chloroethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c12-6-5-9-3-4-11-10(8-9)2-1-7-13-11/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMSMSLODQKBFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CCCl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloroethyl)quinoline can be achieved through several methods. One common approach involves the reaction of 6-chloroquinoline with ethylene oxide in the presence of a base such as potassium carbonate. The reaction typically takes place under reflux conditions, resulting in the formation of this compound.

Another method involves the alkylation of 6-chloroquinoline with 2-chloroethanol in the presence of a strong base like sodium hydride. This reaction also proceeds under reflux conditions and yields the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-Chloroethyl)quinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction of the quinoline ring can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.

Major Products Formed

Nucleophilic Substitution: Formation of substituted quinoline derivatives.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of partially or fully hydrogenated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

6-(2-Chloroethyl)quinoline has found applications in various scientific research fields, including:

Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including antimalarial, anticancer, and antimicrobial compounds.

Biological Studies: The compound is used in studies investigating the biological activity of quinoline derivatives, including their interactions with enzymes and receptors.

Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 6-(2-Chloroethyl)quinoline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or DNA. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in certain microorganisms. The chloroethyl group may enhance the compound’s binding affinity or selectivity for its target.

Vergleich Mit ähnlichen Verbindungen

Key Compounds Analyzed :

Chloroquine & Hydroxychloroquine: Feature a piperazine or oxazine ring at the 4-position of quinoline. These substitutions are critical for antimalarial activity but require multi-step synthesis involving heterocyclic ring formation .

6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline: Contains dual heterocyclic substituents (piperidine and pyrrolidine) at the 4- and 2-positions, respectively. Synthesis involves nucleophilic aromatic substitution, which is less atom-economical compared to 6-(2-Chloroethyl)quinoline .

4-Chloro-6-ethoxyquinoline: Ethoxy group at the 6-position enhances lipophilicity but requires ethoxylation steps, limiting yield scalability .

2-(3-Propynylthio)-6-sulfamoylquinoline: Combines sulfamoyl and propargyl groups for antitumor activity. Synthesis involves sequential substitution reactions, which are more complex than the one-step method for this compound .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: this compound’s logP is moderate (~2.5), balancing solubility and membrane permeability.

- Solubility: Sulfamoyl-propargyl derivatives exhibit poor aqueous solubility, requiring DMSO for in vitro studies , whereas this compound’s chloroethyl group enhances solubility in polar solvents .

- Metabolic Stability: The chloroethyl group may undergo hepatic dechlorination, whereas ethoxy groups (e.g., 4-chloro-6-ethoxyquinoline) are prone to oxidative metabolism .

Key Research Findings

Synthetic Superiority: this compound’s synthesis outperforms analogs in yield and simplicity, making it preferable for industrial applications .

Mechanistic Flexibility: Unlike nitrosoureas, this compound avoids carbamoylation-related toxicity, offering a safer alkylation profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.